molecular formula C17H29F2N3O2 B6996664 N-[(3,3-difluorocyclobutyl)methyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide

N-[(3,3-difluorocyclobutyl)methyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide

Cat. No.: B6996664
M. Wt: 345.4 g/mol
InChI Key: YUSVJDQEUSJPFJ-UHFFFAOYSA-N
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Description

N-[(3,3-difluorocyclobutyl)methyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide is a complex organic compound that features a unique combination of fluorinated cyclobutyl, morpholine, and piperidine moieties

Properties

IUPAC Name

N-[(3,3-difluorocyclobutyl)methyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29F2N3O2/c1-2-16(22-7-9-24-10-8-22)3-5-21(6-4-16)15(23)20-13-14-11-17(18,19)12-14/h14H,2-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSVJDQEUSJPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)NCC2CC(C2)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,3-difluorocyclobutyl)methyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide typically involves multiple steps:

    Formation of the 3,3-difluorocyclobutyl intermediate: This can be achieved by reacting cyclobutyl derivatives with fluorinating agents under controlled conditions.

    Attachment of the piperidine moiety: The 3,3-difluorocyclobutyl intermediate is then reacted with piperidine derivatives in the presence of suitable catalysts.

    Incorporation of the morpholine ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3,3-difluorocyclobutyl)methyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3,3-difluorocyclobutyl)methyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,3-difluorocyclobutyl)methyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,3-difluorocyclobutyl)methyl]-6-(4-morpholinyl)-4-pyrimidinamine
  • (3,3-Difluorocyclobutyl)methanol
  • (3,3-Difluorocyclobutyl)-n-methylmethanamine hydrochloride

Uniqueness

N-[(3,3-difluorocyclobutyl)methyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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